(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-methyl-propionamide
CAS No.:
Cat. No.: VC13456132
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C17H27N3O/c1-14(18)17(21)19(2)13-16-10-6-7-11-20(16)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14-,16?/m0/s1 |
| Standard InChI Key | ACSZSSLFXHXYAJ-LBAUFKAWSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
Introduction
Structural and Physicochemical Properties
The compound’s structure combines a piperidine ring substituted with a benzyl group at the 1-position and a methyl-propionamide moiety at the 2-position. Key physicochemical properties include:
Chirality plays a critical role in its interactions with biological targets. The (S)-configuration ensures optimal spatial alignment for receptor binding, as evidenced by enantiomer-specific activity in opioid receptor assays .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a multi-step sequence:
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Piperidine Ring Formation: Cyclization of 1-benzyl-4-piperidone under reductive amination conditions yields the piperidine core.
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Amide Bond Formation: Coupling the piperidine derivative with (S)-2-aminopropionamide using propionic anhydride or carbodiimide-based reagents.
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Methylation: Introduction of the methyl group via alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in THF).
Key Reaction Conditions:
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Alkylation: CH₃I/K₂CO₃/THF, >99% selectivity for N-methylation.
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Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity.
Industrial Scalability
Industrial production employs automated synthesis systems to ensure reproducibility. Continuous flow reactors enhance yield (85–90%) while reducing reaction times. Critical challenges include maintaining stereochemical integrity during scale-up, addressed through chiral HPLC monitoring.
Chemical Reactivity and Derivative Formation
Alkylation and Reductive Amination
The secondary amine undergoes alkylation with electrophiles (e.g., propylene oxide) to form hydroxypropylamine derivatives (85:15 selectivity). Reductive amination with aldehydes (e.g., benzaldehyde) using NaBH₃CN yields N-benzyl analogues, pivotal for modifying receptor affinity .
Hydrolysis and Enzymatic Resolution
Acid-catalyzed hydrolysis (6M HCl, reflux) cleaves the amide bond, generating propionic acid and piperidinylmethylamine. Enzymatic resolution with lipases (e.g., CAL-B) resolves racemic mixtures, producing enantiopure (S)-amide.
Cycloaddition Reactions
The compound participates in Diels-Alder reactions with maleic anhydride, forming bicyclic lactams under thermal (120°C, 24h) or microwave-assisted conditions (2h, 75–80% yield).
| Compound | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | Selectivity (μ/δ) |
|---|---|---|---|
| Target Compound | 4.2 | >4,200 | >1,000 |
| Hydroxy Derivative | 5.1 | >5,000 | >980 |
| Fluoro Analog | 6.3 | >6,300 | >1,000 |
Neuroprotective Effects
In vitro studies show the compound reduces neuronal apoptosis induced by oxidative stress (H₂O₂) by 40–50% at 10 μM . Mechanistic studies suggest activation of the Nrf2-ARE pathway, enhancing antioxidant response element (ARE)-driven gene expression .
Antimicrobial Activity
Derivatives with electron-withdrawing groups (e.g., nitro) on the piperidine ring exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL).
Applications in Medicinal Chemistry
Analgesic Development
The compound’s μ-opioid selectivity positions it as a lead candidate for non-addictive pain therapeutics. Structural modifications, such as fluorination at the 5-position of the tetrahydronaphthalenyl group, improve blood-brain barrier permeability (logP = 2.8 vs. 2.1 for parent compound) .
Neurological Disorders
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
The N-methyl group enhances receptor binding entropy (-ΔS = 12.3 cal/mol·K) compared to bulkier substituents, optimizing ligand-receptor complementarity .
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